Plerixafor

Hematopoietic stem cell mobilization Biased signaling CXCR4 pharmacology

Source Plerixafor (AMD3100), the first FDA-approved CXCR4 antagonist and de facto reference standard for hematopoietic stem cell (HSC) mobilization. Its unique biased ligand mechanism—stimulating β-arrestin recruitment while antagonizing G protein signaling—enables superior in vivo HSC mobilization compared to full antagonists. In combination with G-CSF, it achieves target CD34+ collection in 59% of patients vs. 20% with G-CSF alone. Essential for GPCR signaling bias research and CXCR4-dependent cancer studies, with >227-fold selectivity over related chemokine receptors. Verify ≥98% purity for reproducible results.

Molecular Formula C28H54N8
Molecular Weight 502.8 g/mol
CAS No. 110078-46-1
Cat. No. B1678892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlerixafor
CAS110078-46-1
Synonyms1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate
1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate
AMD 3100
AMD 3329
AMD-3100
AMD-3329
AMD3100
bicyclam
JM 3100
JM3100
mezobil
mozobil
plerixafor
plerixafor hydrochloride
plerixafor octahydrochloride
RPA bicyclam
Molecular FormulaC28H54N8
Molecular Weight502.8 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
InChIInChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2
InChIKeyYIQPUIGJQJDJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plerixafor (CAS 110078-46-1) CXCR4 Antagonist for HSC Mobilization: Procurement-Relevant Profile and Comparator Landscape


Plerixafor (AMD3100) is a bicyclam small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4) with a well-characterized pharmacological profile, demonstrating an IC50 of 44 nM for CXCR4 inhibition and 5.7 nM for blockade of CXCL12-mediated chemotaxis [1]. As the first FDA-approved CXCR4 antagonist for hematopoietic stem cell (HSC) mobilization, plerixafor serves as the benchmark against which all subsequent CXCR4-targeting mobilizers are compared [2]. Its established clinical utility in combination with G-CSF for autologous transplantation in non-Hodgkin lymphoma and multiple myeloma patients, supported by extensive clinical trial and real-world evidence, positions plerixafor as the reference standard in this therapeutic class [3].

Why CXCR4 Antagonists Cannot Be Interchanged: Plerixafor (CAS 110078-46-1) Demonstrates Unique Biased Signaling That Dictates In Vivo Efficacy


Despite shared antagonism of CXCR4 in vitro, plerixafor and other CXCR4 antagonists exhibit fundamentally different pharmacological properties that preclude generic substitution. Plerixafor functions as a biased ligand, stimulating β-arrestin recruitment while fully antagonizing G protein signaling, a mechanism that permits constitutive receptor internalization and subsequent receptor downregulation [1]. In contrast, the orally bioavailable analog AMD11070 acts as a full antagonist that prevents receptor internalization, resulting in markedly inferior HSC mobilization in vivo despite superior in vitro potency [2]. Furthermore, newer agents such as motixafortide differ substantially in receptor occupancy duration (≥72 hours vs. 6–12 hours for plerixafor), which impacts clinical dosing schedules and potential safety considerations [3]. These mechanistic distinctions translate directly to differential clinical outcomes, as evidenced by the failure of AMD11070 to achieve adequate HSC mobilization in preclinical models and the distinct pharmacokinetic and safety profiles of emerging alternatives [4].

Quantitative Evidence for Plerixafor (CAS 110078-46-1) Differentiation: Head-to-Head Comparisons with AMD11070, Motixafortide, and Other CXCR4 Antagonists


Superior In Vivo HSC Mobilization: Plerixafor Outperforms AMD11070 Despite Inferior In Vitro Antagonism

Plerixafor demonstrates superior hematopoietic stem cell mobilization in vivo compared to AMD11070, despite AMD11070 exhibiting more potent in vitro antagonism of CXCR4. In a murine model, plerixafor mobilized significantly higher numbers of CD34+ cells into peripheral blood than AMD11070, a difference attributed to plerixafor's unique biased signaling mechanism that promotes receptor internalization [1].

Hematopoietic stem cell mobilization Biased signaling CXCR4 pharmacology

Receptor Occupancy Duration: Plerixafor's Short Half-Life Contrasts with Motixafortide's Extended Activity

Plerixafor exhibits a receptor occupancy duration of 6–12 hours following subcutaneous administration, whereas motixafortide, a next-generation CXCR4 inhibitor, maintains receptor occupancy for ≥72 hours [1]. This pharmacokinetic distinction influences dosing frequency and may affect safety profiles.

CXCR4 antagonist Receptor occupancy Pharmacokinetics

Anti-HIV Activity: Plerixafor Demonstrates 130-Fold Lower Potency Than Next-Generation CXCR4 Antagonist Compound 24

In a head-to-head comparison of anti-HIV-1 activity, the purine-based CXCR4 antagonist compound 24 exhibited a 130-fold increase in potency compared to plerixafor, with an EC50 of 0.5 nM for compound 24 versus approximately 65 nM for plerixafor [1]. Notably, both compounds demonstrated similar efficacy in mobilizing CXCR4+/CD34+ stem cells at high doses.

HIV entry inhibition CXCR4 antagonist Antiviral activity

CXCR4 Selectivity: Plerixafor Exhibits High Selectivity Over Related Chemokine Receptors

Plerixafor demonstrates high selectivity for CXCR4 compared to a panel of other chemokine receptors, including LTB4, CCR1, CCR2b, CCR4, CCR5, CCR7, and CXCR3, with no significant inhibition observed at concentrations up to 10 µM [1]. In contrast, plerixafor functions as an allosteric agonist of CXCR7, the alternative receptor for CXCL12.

CXCR4 selectivity Chemokine receptors Off-target profiling

Clinical Mobilization Efficacy: Plerixafor Plus G-CSF Achieves Superior CD34+ Cell Yields vs. G-CSF Alone

In a Phase III randomized trial, plerixafor in combination with G-CSF enabled 59% of patients with non-Hodgkin lymphoma to achieve the target CD34+ cell collection threshold of ≥2 × 10⁶ cells/kg in ≤4 apheresis days, compared to only 20% of patients receiving G-CSF plus placebo [1]. The median number of apheresis days required to reach ≥2 × 10⁶ CD34+ cells/kg was 1 day in the plerixafor group versus 4 days in the placebo group.

Hematopoietic stem cell mobilization Clinical trial Autologous transplantation

High-Value Application Scenarios for Plerixafor (CAS 110078-46-1) Based on Quantitative Differentiation Evidence


Hematopoietic Stem Cell Mobilization for Autologous Transplantation

Plerixafor in combination with G-CSF remains the evidence-based standard for mobilizing CD34+ hematopoietic stem and progenitor cells (HSPCs) in patients with non-Hodgkin lymphoma and multiple myeloma who are candidates for autologous stem cell transplantation. Clinical trial data demonstrate that plerixafor plus G-CSF enables 59% of patients to achieve the target collection threshold of ≥2 × 10⁶ CD34+ cells/kg within ≤4 apheresis days, compared to only 20% with G-CSF alone [1]. This established efficacy, supported by over a decade of clinical experience and real-world evidence, makes plerixafor the reference agent for any institution establishing or maintaining an HSC mobilization program. The compound's short receptor occupancy duration (6–12 hours) also permits flexible same-day apheresis scheduling [2].

Investigating Biased GPCR Signaling in CXCR4 Pharmacology Research

Plerixafor serves as an essential tool compound for researchers studying biased agonism at GPCRs. Unlike other CXCR4 antagonists that function as full antagonists (e.g., AMD11070), plerixafor exhibits biased signaling by stimulating β-arrestin recruitment while fully antagonizing G protein signaling, thereby permitting receptor internalization and downregulation [3]. This unique pharmacological profile, which directly underlies its superior in vivo HSC mobilization, makes plerixafor indispensable for studies investigating the structure-function relationships governing CXCR4 signaling bias and for developing predictive models of biased ligand activity.

CXCR4-Dependent Cancer Cell Migration and Metastasis Assays

Given its high selectivity for CXCR4 over related chemokine receptors (>227-fold selectivity) and its well-characterized potency in inhibiting CXCL12-mediated chemotaxis (IC50 = 5.7 nM), plerixafor is the preferred tool compound for interrogating CXCR4-dependent processes in cancer biology [4]. Researchers investigating the role of the CXCL12/CXCR4 axis in tumor cell migration, invasion, and metastatic niche formation rely on plerixafor to establish specific, reproducible inhibition of CXCR4 function without confounding off-target effects on other chemokine receptors.

Reference Standard for CXCR4 Antagonist Development and Benchmarking

Plerixafor functions as the de facto reference standard against which all novel CXCR4 antagonists are compared in both academic and industrial drug discovery programs. The compound's extensive characterization in vitro (CXCR4 IC50 = 44 nM) and in vivo provides a robust benchmark for evaluating the potency, selectivity, and efficacy of new chemical entities [5]. Head-to-head comparisons, such as the 130-fold increase in anti-HIV activity observed for compound 24 relative to plerixafor, highlight the value of plerixafor as a comparator for quantifying the performance of next-generation CXCR4 antagonists [6].

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